molecular formula C13H13NO3 B11876384 Methyl 2-methoxy-5-methylquinoline-4-carboxylate

Methyl 2-methoxy-5-methylquinoline-4-carboxylate

Cat. No.: B11876384
M. Wt: 231.25 g/mol
InChI Key: FLIKXMWCFROJQZ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-methylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often explored for their potential biological activities, making them significant in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-methylquinoline-4-carboxylate typically involves the reaction of 2-methoxyquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Material: 2-methoxyquinoline-4-carboxylic acid

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Methyl 2-methoxy-5-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-4-carboxylate
  • 2-Methoxyquinoline-4-carboxylic acid
  • 5-Methylquinoline-4-carboxylate

Uniqueness

Methyl 2-methoxy-5-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinoline ring enhances its reactivity and potential biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-methoxy-5-methylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-5-4-6-10-12(8)9(13(15)17-3)7-11(14-10)16-2/h4-7H,1-3H3

InChI Key

FLIKXMWCFROJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2C(=O)OC)OC

Origin of Product

United States

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